2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
2-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a methoxy-substituted benzamide moiety at the 6-position. The methoxy group at the ortho position of the benzamide may influence electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-19(23)22-12-6-7-14-13-15(10-11-17(14)22)21-20(24)16-8-4-5-9-18(16)25-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXHWRXRWYFFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Propionyl Group: The tetrahydroquinoline intermediate is then acylated using propionyl chloride in the presence of a base such as pyridine.
Attachment of the Benzamide Moiety: The final step involves coupling the propionylated tetrahydroquinoline with 2-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, room temperature.
Reduction: LiAlH4, anhydrous ether, reflux.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.
Major Products
Oxidation: 2-hydroxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Reduction: 2-methoxy-N-(1-hydroxypropyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position Isomer: 4-Methoxy-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide
A positional isomer of the target compound, 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, differs in the methoxy group’s placement (para vs. ortho). However, the ortho-methoxy group in the target compound may enhance hydrogen-bonding interactions with polar residues in biological targets due to its proximity to the amide carbonyl .
Halogen-Substituted Analog: 2-Fluoro-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide (G502-0459)
Replacing the methoxy group with a fluorine atom yields G502-0459, a compound with distinct physicochemical properties:
- Molecular Weight : 326.37 vs. ~335–340 (estimated for the target compound).
- logD : 3.145 (indicative of higher lipophilicity compared to methoxy-substituted analogs).
- Solubility (logSw) : -3.68 (poor aqueous solubility, typical for lipophilic benzamides).
- Applications : Included in antimicrobial and agricultural libraries, suggesting tailored bioactivity for pathogens or plant systems .
The fluorine atom’s electronegativity and small size may enhance membrane permeability but reduce hydrogen-bonding capacity compared to the methoxy group. This substitution highlights how electronic and steric modifications alter biological targeting.
Trifluoromethyl and Morpholine Derivatives
The compound N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl]-2-(trifluoromethyl)benzamide () introduces a trifluoromethyl group and a morpholine ring. Key differences include:
- Molecular Weight : ~494.5 (vs. ~335–340 for the target compound).
- Applications : Likely optimized for kinase inhibition or GPCR modulation due to extended pharmacophore features.
Methoxy-Substituted BTK Inhibitor ()
The patent compound (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide shares a methoxy-benzamide motif but incorporates a pyrazine-pyrrolidine core. This highlights the methoxy group’s versatility in kinase inhibitor design, where it may stabilize interactions with hinge regions or allosteric pockets.
Data Table: Key Properties of Comparable Compounds
*Estimated based on structural analogs.
Structural and Functional Insights
- In contrast, fluorine in G502-0459 lacks this capability but offers metabolic resistance .
- Synthesis: Analogous to , the target compound is likely synthesized via acylation of 6-amino-1-propanoyltetrahydroquinoline with 2-methoxybenzoyl chloride.
- Crystallography : Tools like SHELX () and ORTEP () would confirm its crystal structure, with hydrogen-bonding patterns analyzed via graph set theory ().
Biological Activity
2-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be described as follows:
- Molecular Formula : C₁₉H₁₈N₂O₂
- Molecular Weight : 306.36 g/mol
- CAS Number : 953938-26-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The following mechanisms have been proposed:
- Inhibition of Oncogenic Pathways : Similar compounds have been studied for their ability to inhibit microRNA expression linked to cancer proliferation. For instance, related benzamide derivatives have shown promise in inhibiting microRNA-21, a known oncogenic microRNA .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, which could mitigate oxidative stress in cells, potentially leading to protective effects against various diseases.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the effects of similar compounds on cancer cell lines (HeLa and U-87 MG), it was found that certain derivatives significantly inhibited cell proliferation and induced apoptosis. These effects were mediated through the downregulation of oncogenic pathways and upregulation of pro-apoptotic factors like PDCD4 .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related tetrahydroquinoline derivatives. The study indicated that these compounds could prevent neuronal cell death induced by excitotoxicity, suggesting a potential application in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
